Engineered Biocatalysts Achieve >99% ee in Asymmetric Synthesis of the (R)-Enantiomer, a Transformation Inaccessible to Wild-Type Enzymes
A key differentiation is that the corresponding prochiral ketone (2,2-dimethyl-1-phenylpropan-1-one) is not accepted as a substrate by any wild-type amine transaminase (ATA) due to steric hindrance from the tert-butyl group [1]. In a direct head-to-head comparison, the engineered VF-ATA variant (L56V/W57C/F85V/V153A) achieved quantitative conversion (100%) of this ketone to the (R)-amine with >99% enantiomeric excess (ee) [2]. This contrasts with wild-type VF-ATA, which shows 0% conversion under identical conditions [2]. This enables the biocatalytic production of enantiopure (R)-2,2-dimethyl-1-phenylpropan-1-amine for the first time.
| Evidence Dimension | Biocatalytic conversion of prochiral ketone to amine |
|---|---|
| Target Compound Data | 100% conversion, >99% ee (R) |
| Comparator Or Baseline | Wild-type Vibrio fluvialis ATA: 0% conversion |
| Quantified Difference | 100% absolute increase in conversion; >99% ee achieved vs. no reaction |
| Conditions | pH 8.0, 30°C, using isopropylamine as amine donor |
Why This Matters
This quantifies the absolute necessity of a specific engineered biocatalyst for producing the enantiopure amine, directly impacting procurement decisions for chiral building blocks and defining the feasible synthetic route.
- [1] Weiss, M. S.; Pavlidis, I. V.; Spurr, P.; Hanlon, S. P.; Wirz, B.; Iding, H.; Bornscheuer, U. T. Amine Transaminase Engineering for Spatially Bulky Substrate Acceptance. ChemBioChem 2017, 18, 1022-1026. View Source
- [2] Genz, M.; Melse, O.; Schmidt, S.; Vickers, C.; Dörr, M.; van den Bergh, T.; Joosten, H. J.; Bornscheuer, U. T. Engineering the Amine Transaminase from Vibrio fluvialis towards Branched-Chain Substrates. ChemCatChem 2016, 8, 3199-3202. View Source
